TCB-2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tricyclic cytosine (tC), a fluorescent base analogue, shares some structural similarities that might be relevant when discussing TCB-2. tC's unique fluorescence properties and minimal influence on nucleic acid structures make it an interesting compound for molecular studies, potentially offering insight into the structural uniqueness of TCB-2-like molecules (Sandin, Lincoln, Brown, & Wilhelmsson, 2007).

Synthesis Analysis

The synthesis of tC, as an example, involves a straightforward process culminating in the tC phosphoramidite for DNA solid-phase synthesis. This process, taking approximately eight days, plus one for incorporation and purification, showcases the complexity involved in synthesizing intricate molecules which could be analogous to the synthesis pathways of TCB-2 (Sandin et al., 2007).

Molecular Structure Analysis

While specific details on TCB-2's molecular structure were not directly available, the molecular analysis of tC and similar compounds highlights the importance of understanding the structural dynamics that influence functionality and interaction with biological systems. The incorporation of tC into oligonucleotides without affecting the overall structure and dynamics of nucleic acids suggests a potential for complex molecular interactions within TCB-2's structure (Sandin et al., 2007).

Chemical Reactions and Properties

The chemical properties of molecules similar to TCB-2, such as tC, reveal their interaction capabilities, particularly in fluorescence resonance energy transfer and anisotropy measurements. This suggests a complex interplay of chemical reactions and properties that could be explored further in the context of TCB-2 (Sandin et al., 2007).

Physical Properties Analysis

Although direct information on TCB-2's physical properties was not found, the synthesis and application of tC provide insights into the physical properties analysis of similar compounds. The stability of tC in various conditions and its incorporation into biological studies might mirror the physical properties that TCB-2 exhibits, such as stability under specific conditions and reactivity (Sandin et al., 2007).

Chemical Properties Analysis

The chemical properties, particularly of synthesized molecules like tC, highlight the potential for TCB-2 to interact in biological systems in a way that minimally influences the overall structure and functionality, suggesting a sophisticated balance of chemical properties necessary for its application and study (Sandin et al., 2007).

Aplicaciones Científicas De Investigación

TCB-2, alongside other cyclobutanones like 2-dodecykyclobutanone, has been identified in irradiated liquid whole egg. These compounds are absent in unirradiated samples, suggesting their potential as specific markers for irradiated foods containing fat (Crone et al., 1993).

A new analytical procedure using accelerated solvent extraction was developed for detecting gamma-ray-irradiated fat-containing foodstuffs by analyzing 2-alkylcyclobutanones, including TCB-2. This method showed good recovery rates and dose-response relations in various meat and fish samples, indicating the usefulness of TCB-2 in identifying irradiated foods (Obana et al., 2005).

The presence of TCB-2 and related compounds in irradiated prawns was confirmed using thermoluminescence and 2-alkylcyclobutanone analyses. Both TCB-2 and 2-dodecylcyclobutanone were detectable in all irradiated samples and their production correlated with the applied dose, highlighting the role of TCB-2 as a reliable marker for identifying irradiated seafood (Chen et al., 2011).

A study on the analysis of 2-alkylcyclobutanones in various nuts, including nutmeg and cashew nuts, was conducted to re-evaluate the uniqueness of these compounds for irradiated food identification. The study found that TCB-2 and related compounds are valid biomarkers for identifying irradiated food, as they were either absent or below detection limits in non-irradiated samples (Leung et al., 2013).

Safety And Hazards

Direcciones Futuras

While there are few reports on TCB-2, it’s known that it has 65-fold greater effects on signaling via the phosphoinositide versus arachidonic acid pathways . This suggests that TCB-2 could be useful for future research in understanding these pathways and their roles in various physiological processes.

Propiedades

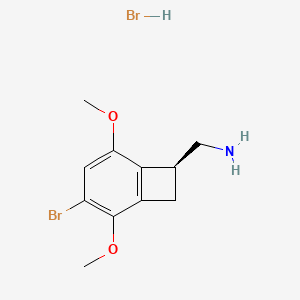

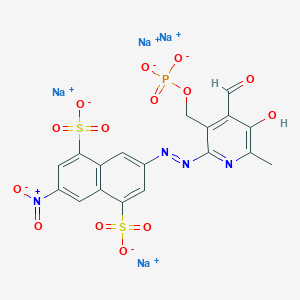

IUPAC Name |

[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2.BrH/c1-14-9-4-8(12)11(15-2)7-3-6(5-13)10(7)9;/h4,6H,3,5,13H2,1-2H3;1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMMXVZAUGQKRF-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1C(C2)CN)OC)Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C2=C1[C@H](C2)CN)OC)Br.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16086372 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)